

Spectroscopic Identification of Amsacrine (AMSA) Isomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4-Diphenyl-4-methyl-1-pentene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the identification and differentiation of Amsacrine (AMSA) isomers. Amsacrine is a potent antineoplastic agent, and the precise identification of its isomers is critical for drug efficacy and safety, as different isomers can exhibit varied biological activities. This document details the experimental protocols and comparative data for the spectroscopic analysis of AMSA isomers using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For AMSA isomers, ^1H and ^{13}C NMR are invaluable for distinguishing between positional isomers, such as the meta (m-AMSA) and ortho (o-AMSA) substituted analogues.

A standard protocol for the NMR analysis of AMSA isomers is as follows:

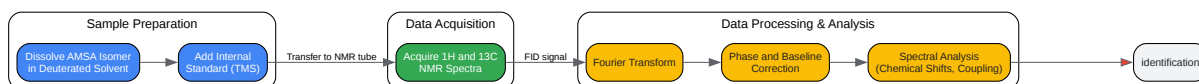
- **Sample Preparation:** Dissolve 5-10 mg of the AMSA isomer sample in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO- d_6 or CDCl_3 . The choice of solvent may depend on the solubility of the specific isomer.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument, to acquire the spectra.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Optimize the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Set the number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
 - A larger number of scans will be necessary for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).^[1]

The key to differentiating AMSA isomers via NMR lies in the distinct chemical shifts of the protons and carbons on the anilino ring, which are influenced by the position of the methoxy substituent.

Spectroscopic Data	m-AMSA	o-AMSA	Reference
^1H NMR (δ , ppm)	Aromatic protons on the anilino ring will show distinct splitting patterns and chemical shifts due to the meta-position of the methoxy group.	The ortho-position of the methoxy group will result in different chemical shifts and coupling constants for the adjacent aromatic protons compared to m-AMSA.	[2]
^{13}C NMR (δ , ppm)	The carbon atoms of the anilino ring will have characteristic chemical shifts influenced by the electron-donating effect of the methoxy group at the meta-position.	The chemical shifts of the anilino ring carbons will be shifted due to the proximity of the methoxy group in the ortho-position.	[2]

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.



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A generalized workflow for NMR-based analysis of AMSA isomers.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-

MS), it is a powerful tool for the identification and quantification of isomers. The fragmentation patterns of isomers in the mass spectrometer can provide unique "fingerprints" for their differentiation.

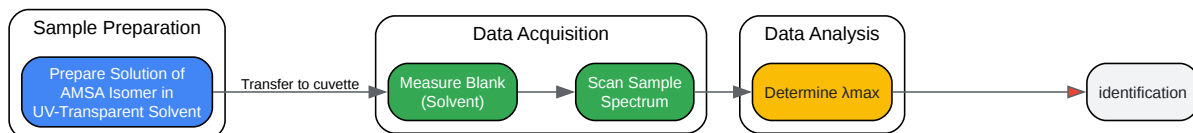
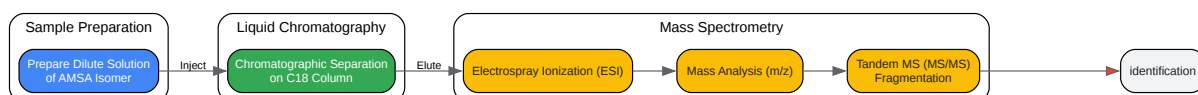
A typical LC-MS protocol for the analysis of AMSA isomers is as follows:

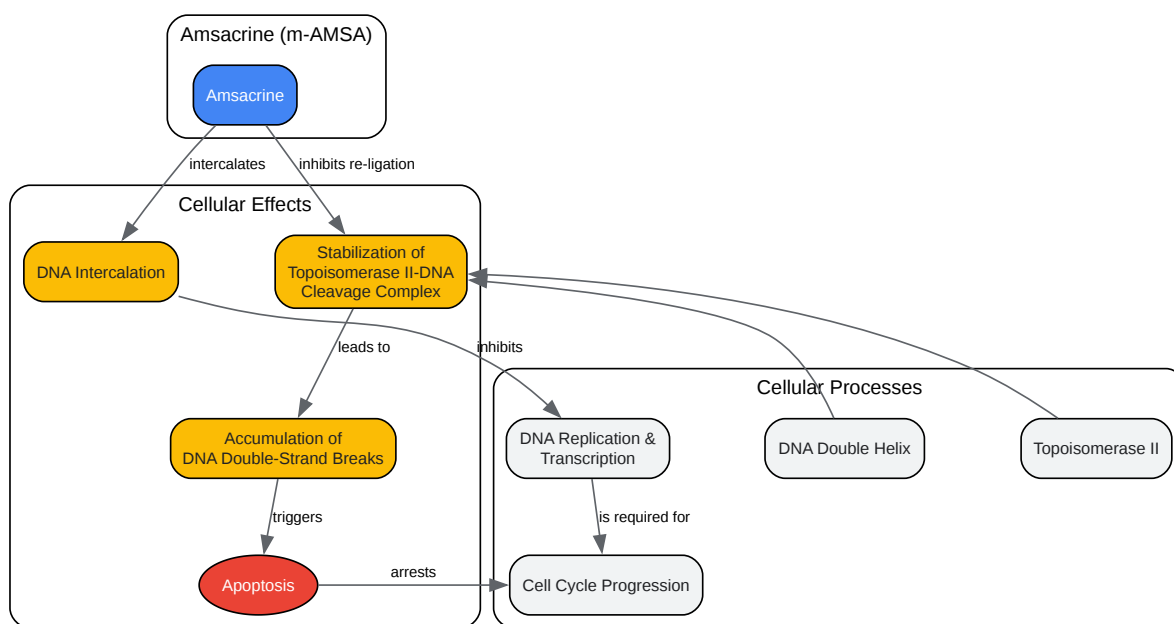
- **Sample Preparation:** Prepare a dilute solution of the AMSA isomer in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for LC-MS analysis (e.g., 1 µg/mL).
- **Liquid Chromatography (LC) Separation:**
 - **Column:** Use a reversed-phase column (e.g., C18) for the separation of the isomers.
 - **Mobile Phase:** A gradient elution with a mixture of water (containing a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.
 - **Flow Rate:** Set a suitable flow rate for the column dimensions (e.g., 0.2-0.5 mL/min).
 - **Injection Volume:** Inject a small volume of the sample (e.g., 5-10 µL).
- **Mass Spectrometry (MS) Detection:**
 - **Ionization Source:** Utilize an electrospray ionization (ESI) source in positive ion mode.
 - **Mass Analyzer:** A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
 - **Data Acquisition:** Acquire full scan mass spectra to determine the m/z of the molecular ion. Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.
- **Data Analysis:** Analyze the retention times of the isomers from the LC separation and compare their fragmentation patterns from the MS/MS data.

While AMSA isomers will have the same molecular weight, their fragmentation patterns upon CID can differ due to the different positions of the methoxy group, influencing bond stabilities.

Spectroscopic Data	m-AMSA	o-AMSA	Reference
Molecular Ion $[M+H]^+$ (m/z)	394.1229	394.1229	[Calculated]
Key Fragment Ions (m/z)	Specific fragments arising from the cleavage of the anilino-acridine linkage and the methanesulfonanilide side chain.	Potentially different relative abundances of fragment ions or unique fragments resulting from the ortho-methoxy group's influence on fragmentation pathways.	[3]

Note: The exact m/z values of fragments and their relative intensities can depend on the collision energy and the specific mass spectrometer used.





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